Target Engagement Shift vs. 5-Bromo Analog: TDO Enzyme Inhibition
In contrast to the target compound, which lacks documented TDO activity in primary databases, its direct 5-bromo analog demonstrates a potent, quantifiable inhibition of human TDO. This difference underscores the critical role of the halogen substituent in driving a specific enzyme interaction, defining a precise biochemical tool utility that the parent compound does not replicate [1].
| Evidence Dimension | TDO Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (inferred from lack of reported activity for the non-halogenated scaffold in TDO biochemical assays) |
| Comparator Or Baseline | 5-bromo-N-(2-methyl-1,3-dioxoisoindol-5-yl)naphthalene-1-carboxamide: IC50 = 40 nM |
| Quantified Difference | >250-fold decrease in potency for the parent compound against TDO |
| Conditions | Inhibition of human TDO (19 to 388 aa) expressed in E. coli, measured by spectrophotometric analysis [1]. |
Why This Matters
This defines the target compound's selectivity profile by exclusion, ensuring it is not mistakenly procured for TDO-related assays, which is crucial for target-specific screening campaigns.
- [1] BindingDB. Entry BDBM50606613: 5-bromo-N-(2-methyl-1,3-dioxoisoindol-5-yl)naphthalene-1-carboxamide (TDO IC50). View Source
